3-Chloro-2-fluorobenzohydrazide
Description
3-Chloro-2-fluorobenzohydrazide is a halogenated aromatic hydrazide derivative featuring a benzene ring substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 2-position, coupled with a hydrazide functional group (-CONHNH₂). The chloro and fluoro substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
3-chloro-2-fluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRGDYCUESHTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorobenzohydrazide typically involves the reaction of 3-chloro-2-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Chloro-2-fluorobenzoic acid+Hydrazine hydrate→3-Chloro-2-fluorobenzohydrazide+Water
Industrial Production Methods
Industrial production methods for 3-Chloro-2-fluorobenzohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorobenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chlorine or fluorine atoms.
Oxidation Reactions: Oxidized derivatives of the hydrazide group.
Reduction Reactions: Reduced forms of the hydrazide group, such as amines.
Scientific Research Applications
Pharmaceutical Applications
3-Chloro-2-fluorobenzohydrazide has been studied for its potential as an antifungal agent . A series of derivatives, including those based on hydrazine, have shown promising antifungal activities against various pathogens. For instance, research indicated that certain derivatives exhibited effective inhibition against Cladosporium cucumerinum and Sclerotinia sclerotiorum, with some compounds demonstrating half-maximal effective concentration (EC50) values comparable to established antifungal drugs .
Case Study: Antifungal Activity
| Compound | Target Pathogen | EC50 (µg/mL) | Control Efficacy (%) |
|---|---|---|---|
| 4b | Sphaerotheca fuligenea | 50 | 100 |
| 4c | Corynespora cassiicola | 75 | 90 |
| 4d | Colletotrichum orbiculare | 60 | 95 |
The above table summarizes the antifungal efficacy of selected compounds derived from 3-Chloro-2-fluorobenzohydrazide, highlighting their potential as effective agricultural fungicides.
Agricultural Applications
In addition to its antifungal properties, derivatives of 3-Chloro-2-fluorobenzohydrazide have been explored as insect growth regulators . These compounds act as nonsteroidal ecdysone agonists, influencing the growth and development of insects, making them valuable in pest management strategies .
Case Study: Insect Growth Regulation
| Compound | Insect Species | Activity Type | Effectiveness (%) |
|---|---|---|---|
| 5a | Spodoptera frugiperda | Growth Inhibition | 85 |
| 5b | Aedes aegypti | Larvicidal Activity | 90 |
| 5c | Drosophila melanogaster | Development Disruption | 80 |
This table illustrates the effectiveness of various derivatives in controlling pest populations, showcasing their utility in sustainable agriculture.
Material Science Applications
The compound has also found applications in material science , particularly in the development of nonlinear optical (NLO) materials. Studies have shown that derivatives like (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide exhibit significant NLO properties, making them suitable for photonic applications .
Case Study: Nonlinear Optical Properties
| Compound | NLO Property Measurement Method | Result |
|---|---|---|
| (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide | Z-scan technique | High third-order susceptibility |
This case study emphasizes the potential of these compounds in advancing optical technologies.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Substituted Benzohydrazides with Antibacterial Activity
3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide (Compound 1) and 3-Hydroxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide (Compound 2) ():
- Structural Features :
- Compound 1: Methoxy (-OCH₃) at the 3-position of the benzohydrazide core.
- Compound 2: Hydroxy (-OH) at the 3-position.
- Both feature a bromo-chloro-salicylaldehyde-derived Schiff base.
- Crystallography :
- Bioactivity :
Comparison with 3-Chloro-2-fluorobenzohydrazide :
Halogenated Hydrazones: 3-Chloro-N'-(2-chlorobenzylidene)benzohydrazide ()
Comparison :
- The 2-fluoro substituent in 3-Chloro-2-fluorobenzohydrazide introduces stronger hydrogen-bond acceptors (F vs.
- Reduced steric bulk compared to the benzylidene group may enhance reactivity in nucleophilic reactions.
Benzothiophene Derivatives: 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide ()
Comparison :
- 3-Chloro-2-fluorobenzohydrazide’s simpler aromatic system lacks the thiophene’s conjugation but benefits from fluorine’s inductive effects, which could modulate acidity (pKa) of the hydrazide group.
Trifluoromethyl Derivatives: 2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Hydrazones ()
Comparison :
- 3-Chloro-2-fluorobenzohydrazide’s lower steric demand may favor interactions with compact enzyme active sites.
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance stability of the hydrazide group and influence acidity. Fluorine’s small size and high electronegativity improve solubility and hydrogen-bonding capacity compared to bulkier groups like -CF₃ .
- Positional Isomerism : The 2-fluoro-3-chloro arrangement in the target compound may create a unique electronic environment, distinct from para- or meta-substituted analogs.
- Biological Implications : Halogens (Cl, Br) in Schiff base analogs correlate with antibacterial activity, suggesting that 3-Chloro-2-fluorobenzohydrazide could be optimized for similar applications via structural derivatization .
Biological Activity
3-Chloro-2-fluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemical applications. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
3-Chloro-2-fluorobenzohydrazide can be synthesized through the reaction of 3-chloro-2-fluorobenzoic acid with hydrazine or its derivatives. This process typically involves the formation of an amide bond followed by dehydration to yield the hydrazide.
Antimicrobial Properties
Research indicates that 3-chloro-2-fluorobenzohydrazide exhibits significant antimicrobial activity against various bacterial strains. A study reported the minimum inhibitory concentrations (MICs) for several pathogens, demonstrating its efficacy as an antibacterial agent.
| Pathogen | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that 3-chloro-2-fluorobenzohydrazide could serve as a lead compound for developing new antibacterial agents .
Insecticidal Activity
Insecticidal tests have shown that compounds related to 3-chloro-2-fluorobenzohydrazide possess notable insecticidal properties. For instance, a comparative study found that derivatives displayed varying degrees of insecticidal activity against common agricultural pests.
| Compound | Activity (%) at 500 mg/L |
|---|---|
| 3-Chloro-2-fluorobenzyl | 50 |
| 3-Chloro-2-fluorobenzohydrazide | 45 |
| Control | 10 |
This data highlights its potential application in pest management strategies .
Case Study 1: Antibacterial Efficacy
A recent investigation focused on the antibacterial efficacy of 3-chloro-2-fluorobenzohydrazide against multi-drug resistant strains. The study involved in vitro assays where the compound was tested against a panel of resistant bacteria. The results showed that it inhibited growth effectively, suggesting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Insecticidal Applications
Another study evaluated the insecticidal activity of various derivatives of 3-chloro-2-fluorobenzohydrazide on agricultural pests such as aphids and beetles. The findings indicated that certain derivatives had higher toxicity compared to conventional pesticides, making them suitable candidates for further development in agricultural applications .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of 3-chloro-2-fluorobenzohydrazide with target proteins involved in bacterial cell wall synthesis and insect neurophysiology. These studies provide insights into the binding affinities and potential mechanisms of action, which are crucial for drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
